molecular formula C19H18ClN3O2S B15284743 N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide

Cat. No.: B15284743
M. Wt: 387.9 g/mol
InChI Key: GPZNAFMLFHHHPV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chloro-substituted phenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-{2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-methylbenzaldehyde with 2-methylphenylamine to form an imine intermediate. This intermediate is then reacted with thioacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with chloroacetyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology: In biological research, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in experimental models.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of infectious diseases and inflammatory conditions.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-{2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
  • 2-Hydroxy-2-methylpropiophenone
  • 3-Methoxyphenylboronic acid

Comparison: While N-(5-chloro-2-methylphenyl)-2-{2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide shares some structural similarities with other thiazolidinone derivatives, its unique combination of functional groups imparts distinct chemical and biological properties For instance, the presence of the chloro group enhances its antimicrobial activity, while the thiazolidinone ring contributes to its anti-inflammatory effects

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-(2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C19H18ClN3O2S/c1-11-5-3-4-6-14(11)22-19-23-18(25)16(26-19)10-17(24)21-15-9-13(20)8-7-12(15)2/h3-9,16H,10H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

GPZNAFMLFHHHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3C)S2

Origin of Product

United States

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